molecular formula C7H8F2N2 B14851009 2-(4,6-Difluoropyridin-2-YL)ethanamine

2-(4,6-Difluoropyridin-2-YL)ethanamine

Katalognummer: B14851009
Molekulargewicht: 158.15 g/mol
InChI-Schlüssel: FOWAGHBBCRBTES-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4,6-Difluoropyridin-2-YL)ethanamine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of strong electron-withdrawing fluorine atoms in the aromatic ring . This compound is of interest in various fields, including medicinal chemistry and agrochemicals, due to its potential biological activities and applications.

Vorbereitungsmethoden

The synthesis of 2-(4,6-Difluoropyridin-2-YL)ethanamine typically involves the introduction of fluorine atoms into the pyridine ring. One common method involves the treatment of commercially available fluorinated pyridine derivatives with appropriate reagents. For example, 3,5-dichloro-2,4,6-trifluoropyridine can be treated with sodium methoxide, followed by reduction with palladium on carbon (Pd/C) in the presence of ammonium formate . Industrial production methods may involve similar synthetic routes but optimized for large-scale production to ensure high yield and purity.

Analyse Chemischer Reaktionen

2-(4,6-Difluoropyridin-2-YL)ethanamine can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while reduction reactions can produce partially or fully reduced derivatives.

Wissenschaftliche Forschungsanwendungen

2-(4,6-Difluoropyridin-2-YL)ethanamine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(4,6-Difluoropyridin-2-YL)ethanamine involves its interaction with specific molecular targets and pathways. The fluorine atoms in the pyridine ring enhance the compound’s ability to interact with biological targets, such as enzymes and receptors, by increasing its lipophilicity and binding affinity . The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

Molekularformel

C7H8F2N2

Molekulargewicht

158.15 g/mol

IUPAC-Name

2-(4,6-difluoropyridin-2-yl)ethanamine

InChI

InChI=1S/C7H8F2N2/c8-5-3-6(1-2-10)11-7(9)4-5/h3-4H,1-2,10H2

InChI-Schlüssel

FOWAGHBBCRBTES-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(N=C1CCN)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.